molecular formula C19H20N2O3 B12945167 Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- CAS No. 651748-75-3

Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-

Cat. No.: B12945167
CAS No.: 651748-75-3
M. Wt: 324.4 g/mol
InChI Key: MFFNNUSYXVSTIR-UHFFFAOYSA-N
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Description

3-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, which can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The isopropylphenyl group can be introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the benzoic acid moiety is attached through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents used in the reactions are often chosen to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

3-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid: A closely related compound with similar structural features.

    4-Isopropylbenzoic acid: Shares the isopropylbenzoic acid moiety but lacks the imidazolidinone ring.

    2-Oxoimidazolidin-1-yl)benzoic acid: Contains the imidazolidinone ring and benzoic acid moiety but lacks the isopropylphenyl group.

Uniqueness

3-(3-(4-Isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the imidazolidinone ring and the isopropylphenyl group allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- (CAS Number: 850798-00-4) has garnered interest in recent years due to its potential therapeutic applications. This article explores its biological activity based on various studies and findings.

Chemical Structure

The chemical structure of Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- can be represented as follows:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3

This compound features a benzoic acid moiety attached to an imidazolidine ring, which contributes to its biological properties.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of benzoic acid derivatives. For instance, a study highlighted that compounds with similar structural frameworks exhibited significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Antioxidant Properties

Research indicates that benzoic acid derivatives possess antioxidant properties that can mitigate oxidative stress in cells. This is particularly relevant in the context of aging and age-related diseases. The ability to scavenge free radicals and enhance cellular defense mechanisms has been documented .

Antiproliferative Effects

In vitro studies have shown that Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- can inhibit the proliferation of various cancer cell lines. The compound's action may involve the induction of apoptosis and modulation of cell cycle progression .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of various benzoic acid derivatives against common pathogens. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity using DPPH and ABTS assays. The compound demonstrated a notable reduction in free radical concentration, further supporting its role as a potential therapeutic agent in oxidative stress-related conditions .

The biological activity of Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Antioxidant Activity : By scavenging reactive oxygen species (ROS), it protects cellular components from oxidative damage.

Properties

CAS No.

651748-75-3

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C19H20N2O3/c1-13(2)14-6-8-16(9-7-14)20-10-11-21(19(20)24)17-5-3-4-15(12-17)18(22)23/h3-9,12-13H,10-11H2,1-2H3,(H,22,23)

InChI Key

MFFNNUSYXVSTIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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